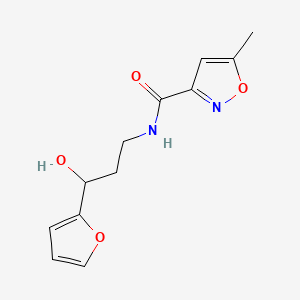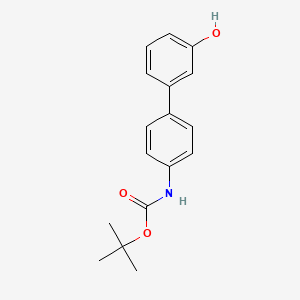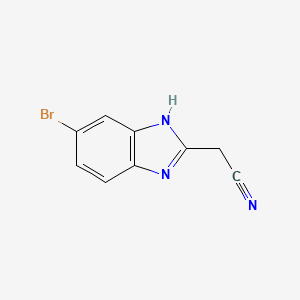
3,3,3-Triethoxyprop-1-yne
概要
説明
3,3,3-Triethoxyprop-1-yne is a chemical compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3,3,3-Triethoxyprop-1-yne is1S/C9H16O3/c1-5-9(10-6-2,11-7-3)12-8-4/h1H,6-8H2,2-4H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
3,3,3-Triethoxyprop-1-yne is a liquid at room temperature . It has a molecular weight of 172.22 .科学的研究の応用
Electron-Impact Studies
3,3,3-Triethoxyprop-1-yne and related molecules, such as 3,3,3-trifluoroprop-1-yne, have been studied in electron-impact mass spectrometry. These studies focus on understanding the molecular fragmentation patterns and structural properties of such compounds (Bruce, 1968).
Synthesis and Stability
Research on similar alkynes like 3,3,4,4-tetraethoxybut-1-yne reveals insights into their synthesis and chemical stability. These compounds demonstrate thermal stability and react differently in various aqueous media, leading to potential applications in organic synthesis and material science (Sydnes et al., 2007).
Building Blocks for Synthesis
1,3-Dien-5-ynes, which are structurally related to 3,3,3-Triethoxyprop-1-yne, serve as versatile building blocks in organic chemistry. They are used to synthesize various carbo- and heterocycles, showcasing the broad utility of such compounds in creating diverse molecular structures (Aguilar et al., 2016).
Coordination Chemistry
The interaction of molecules like 3,3,3-trifluoroprop-1-yne with transition metals in coordination chemistry has been explored. This research helps in understanding the formation of complexes and potential applications in catalysis (Bottrill et al., 1980).
Novel Carbon Allotropes
In the field of material science, the study of carbon allotropes incorporating triple bonds, akin to those in 3,3,3-Triethoxyprop-1-yne, has been conducted. This research aims at designing new materials with unique properties like enhanced stability and distinct electronic characteristics (Jo & Kim, 2012).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H225, H302, H315, H319, and H335 . Precautionary statements include P210, P233, P235, P240, P241, P242, P243, P261, P264, P271, P280, P302, P303, P304, P305, P313, P332, P337, P338, P340, P351, P352, P353, P361, P362, P370, P378, and P403 .
特性
IUPAC Name |
3,3,3-triethoxyprop-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-9(10-6-2,11-7-3)12-8-4/h1H,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIIFPFEQROLEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Triethoxyprop-1-yne | |
CAS RN |
42217-00-5 | |
| Record name | 3,3,3-triethoxyprop-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B2475597.png)
![Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2475600.png)
![6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2475601.png)
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2475603.png)




amine hydrochloride](/img/structure/B2475614.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)
![6-Acetyl-2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2475616.png)


![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2475620.png)